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Compound of Interest

Compound Name: DNA crosslinker 3 dihydrochloride

Cat. No.: B15586457 Get Quote

An In-depth Technical Guide to DNA Crosslinker
3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals

Abstract
DNA Crosslinker 3 Dihydrochloride is a potent DNA minor groove binder with potential

applications in anticancer research. This document provides a comprehensive technical

overview of its chemical structure, physicochemical properties, and putative mechanism of

action. Detailed experimental protocols for evaluating DNA binding affinity, along with

illustrative diagrams of its interaction with DNA and a general workflow for assessing its

anticancer potential, are presented. While specific cytotoxicity data for this compound is not

publicly available, representative data from structurally related pyrimidinone derivatives are

included to provide a contextual understanding of its potential biological activity.

Chemical Structure and Properties
DNA Crosslinker 3 Dihydrochloride is a small molecule featuring a pyrimidinone core, a

carbamimidoyl moiety, and a benzyl group. The presence of two hydrochloride salts enhances

its solubility in aqueous media.

Chemical Structure:
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IUPAC Name: 2-({4-[(carbamimidoylamino)methyl]benzyl}amino)-6-oxo-1,6-dihydropyrimidine-

5-carboxamide dihydrochloride

CAS Number: 2761734-21-6

Molecular Formula: C₁₅H₂₂Cl₂N₈O

SMILES: O=C1C=C(C(=O)N)NC(=NC(C=C1)=O)NCC2=CC=C(C=C2)CNC(=N)N.Cl.Cl

Physicochemical Properties

A summary of the key physicochemical properties of DNA Crosslinker 3 Dihydrochloride is

provided in Table 1. These properties are essential for its handling, formulation, and

experimental application.

Property Value Source

Molecular Weight 401.29 g/mol MedChemExpress[1], MCE[2]

Appearance Solid powder Generic chemical property

Solubility Soluble in water
Inferred from dihydrochloride

salt form

DNA Binding Affinity (ΔTm) 1.4 °C MedChemExpress[1], MCE[2]

Table 1: Physicochemical Properties of DNA Crosslinker 3 Dihydrochloride.

Mechanism of Action: DNA Minor Groove Binding
and Crosslinking
DNA Crosslinker 3 Dihydrochloride is characterized as a potent DNA minor groove binder.[1]

[2] The planar nature of the pyrimidinone and benzyl rings likely facilitates its insertion into the

minor groove of the DNA double helix, an area typically rich in A-T base pairs.

The proposed mechanism of action involves a two-step process:
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Minor Groove Binding: The molecule first binds non-covalently to the minor groove. This

interaction is driven by a combination of electrostatic interactions, van der Waals forces, and

hydrogen bonding between the molecule and the DNA bases.[3] The cationic nature of the

molecule, due to the protonated amine and carbamimidoyl groups, would favor interaction

with the negatively charged phosphate backbone of DNA.[3]

Covalent Crosslinking: Following initial binding, the reactive moieties of the molecule can

form covalent bonds with the DNA bases, leading to either intrastrand or interstrand

crosslinks. This covalent modification of DNA is a key mechanism for the cytotoxic effects of

many anticancer agents, as it can block DNA replication and transcription, ultimately leading

to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed mechanism of DNA minor groove binding and

subsequent crosslinking.

Step 1: Minor Groove Binding

Step 2: Covalent Crosslinking
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Caption: Proposed mechanism of DNA Crosslinker 3 Dihydrochloride action.

Experimental Protocols
Synthesis of Pyrimidinone Derivatives (General
Procedure)
While a specific synthesis protocol for DNA Crosslinker 3 Dihydrochloride is not publicly

available, a general method for the synthesis of related N-carbamimidoyl pyrimidinone

derivatives can be adapted. This typically involves a multi-step process starting from readily

available precursors. A plausible synthetic approach is outlined below, based on common

organic synthesis reactions for similar heterocyclic compounds.

Reaction Scheme:

A potential synthetic route could involve the condensation of a β-ketoester with a guanidine

derivative to form the pyrimidinone core, followed by functionalization of the side chains.

Materials:

Appropriate β-ketoester precursor

Guanidine hydrochloride or a suitable derivative

4-(aminomethyl)benzonitrile

Reducing agent (e.g., H₂/Pd-C, LiAlH₄)

Various solvents (e.g., ethanol, DMF, THF)

Acid or base catalysts as required

Standard laboratory glassware and purification equipment (e.g., column chromatography,

recrystallization apparatus)

Procedure:
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Synthesis of the Pyrimidinone Core: React the chosen β-ketoester with guanidine

hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like

ethanol. The reaction mixture is typically refluxed for several hours.

Introduction of the Benzyl Moiety: The pyrimidinone core can be alkylated with a suitable

benzyl halide derivative.

Formation of the Carbamimidoyl Group: The nitrile group on the benzyl moiety can be

converted to a carbamimidoyl group through a Pinner reaction or by reaction with a suitable

amine and a coupling agent.

Purification: The final product is purified by column chromatography or recrystallization.

Salt Formation: The dihydrochloride salt is formed by treating the free base with hydrochloric

acid in a suitable solvent.

Note: This is a generalized protocol and would require significant optimization for the specific

synthesis of DNA Crosslinker 3 Dihydrochloride.

DNA Thermal Denaturation (Tm) Shift Assay
The DNA binding affinity of a compound can be assessed by measuring the change in the

melting temperature (Tm) of double-stranded DNA upon binding. A positive ΔTm indicates that

the compound stabilizes the DNA double helix.

Materials:

Calf thymus DNA or a specific oligonucleotide duplex

Buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2)

DNA Crosslinker 3 Dihydrochloride stock solution (in buffer)

SYPRO Orange dye (5000x stock in DMSO)

Real-time PCR instrument

96-well PCR plates
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Procedure:

Prepare DNA solution: Dissolve DNA in the buffer to a final concentration of approximately

20-50 µM.

Prepare compound dilutions: Prepare a series of dilutions of DNA Crosslinker 3
Dihydrochloride in the buffer.

Set up the assay: In a 96-well PCR plate, mix the DNA solution, the compound dilution (or

buffer for control), and SYPRO Orange dye (final concentration 1-5x). The final volume in

each well is typically 20-50 µL.

Thermal denaturation: Place the plate in a real-time PCR instrument. Program the instrument

to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g.,

95°C) with a slow ramp rate (e.g., 0.5-1°C/minute). Monitor the fluorescence of SYPRO

Orange at each temperature increment.

Data analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is

denatured, corresponding to the inflection point of the fluorescence curve. The ΔTm is

calculated as the difference between the Tm of the DNA with the compound and the Tm of

the DNA without the compound (Tm_compound - Tm_control).

The following diagram illustrates the workflow for a DNA thermal denaturation shift assay.
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DNA Thermal Denaturation (Tm) Shift Assay Workflow
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Caption: Workflow for DNA Thermal Denaturation Shift Assay.

Potential Biological Activity and Anticancer
Applications
DNA crosslinking agents are a cornerstone of cancer chemotherapy. By inducing irreparable

DNA damage, these compounds can selectively kill rapidly dividing cancer cells. The minor

groove binding property of DNA Crosslinker 3 Dihydrochloride suggests a potential for

sequence-specific targeting, which could lead to improved efficacy and reduced off-target

effects compared to non-specific alkylating agents.

While specific cytotoxicity data for DNA Crosslinker 3 Dihydrochloride is not available in the

public domain, studies on other pyrimidinone derivatives have demonstrated significant

anticancer activity. For example, certain furo[2,3-d]pyrimidinone analogues have shown potent
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in vitro cytotoxic activities against colorectal and prostate cancer cell lines, with IC50 values in

the low micromolar range.[4]

Indicative Cytotoxicity of Related Pyrimidinone Derivatives

The following table summarizes reported IC50 values for various pyrimidinone derivatives

against different cancer cell lines. This data is provided for contextual purposes and to highlight

the potential of this chemical scaffold in cancer therapy.

Compound Class Cell Line IC50 (µM) Reference

Furo[2,3-

d]pyrimidinones
HCT-116 (Colon) 4.2 - 12.8 [4]

PC3 (Prostate) 8.8 - 18.8 [4]

Dihydropyrimidinones MCF-7 (Breast) ~2.15 - 2.47 [5]

Pyrazolopyrimidinone

s
HepG2 (Liver) ~1.2 [6]

Table 2: Indicative Cytotoxicity Data for Structurally Related Pyrimidinone Derivatives.

The following diagram outlines a general workflow for the preclinical evaluation of a novel DNA

crosslinking agent like DNA Crosslinker 3 Dihydrochloride for its anticancer potential.
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Anticancer Drug Screening Workflow

In Vitro Screening:
- Cytotoxicity Assays (e.g., MTT)

- Determine IC50 values in
  various cancer cell lines

Mechanism of Action Studies:
- Cell Cycle Analysis
- Apoptosis Assays

- DNA Damage Response Analysis

In Vivo Studies:
- Xenograft models in mice

- Efficacy and toxicity evaluation

Lead Optimization:
- Structure-Activity Relationship (SAR)

  studies to improve potency and
  pharmacokinetic properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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